molecular formula C25H19N3O2 B11703222 Benzamide, 4-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]- CAS No. 324758-76-1

Benzamide, 4-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]-

Cat. No.: B11703222
CAS No.: 324758-76-1
M. Wt: 393.4 g/mol
InChI Key: OCVUTHMXDLUKOM-UHFFFAOYSA-N
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Description

4-PHENOXY-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides. It is characterized by the presence of phenoxy and phenyl groups attached to a benzamide core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PHENOXY-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction where phenol reacts with a suitable halide.

    Diazotization: The phenyl group is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a phenylamine derivative to form the azo compound.

    Amidation: The final step involves the reaction of the azo compound with benzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-PHENOXY-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides, acids, or bases depending on the desired substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-PHENOXY-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-PHENOXY-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-NITRO-N-(4-PHENOXY-PHENYL)-BENZAMIDE: Similar structure with a nitro group instead of the diazenyl group.

    2-FLUORO-N-(4-PHENOXY-PHENYL)-BENZAMIDE: Contains a fluorine atom in place of the diazenyl group.

Uniqueness

4-PHENOXY-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE is unique due to its specific diazenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

324758-76-1

Molecular Formula

C25H19N3O2

Molecular Weight

393.4 g/mol

IUPAC Name

4-phenoxy-N-(4-phenyldiazenylphenyl)benzamide

InChI

InChI=1S/C25H19N3O2/c29-25(19-11-17-24(18-12-19)30-23-9-5-2-6-10-23)26-20-13-15-22(16-14-20)28-27-21-7-3-1-4-8-21/h1-18H,(H,26,29)

InChI Key

OCVUTHMXDLUKOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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